Trichlorosilyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorosilane is typically produced by treating powdered metallurgical grade silicon with hydrogen chloride gas at approximately 300°C. The reaction can be represented as: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HSiCl}_3 + \text{H}_2 ] This process yields trichlorosilane along with hydrogen gas .
Industrial Production Methods: In industrial settings, trichlorosilane is produced using the Siemens process, which involves the chemical vapor deposition of silicon. This process is crucial for the production of high-purity silicon used in electronics and photovoltaics .
Chemical Reactions Analysis
Types of Reactions: Trichlorosilane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of trichlorosilane to alkenes, producing organosilicon compounds.
Reduction: Trichlorosilane can reduce aldehydes to alcohols and imines to amines.
Hydrolysis: In the presence of water, trichlorosilane decomposes to form siloxane polymers and hydrochloric acid.
Common Reagents and Conditions:
Catalysts: Chloroplatinic acid and other platinum-based catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as tetrahydrofuran and isopropanol are often used in these reactions.
Major Products:
Organosilicon Compounds: These include various silane coupling agents and hydrosilylation products.
Siloxane Polymers: Formed during hydrolysis reactions.
Scientific Research Applications
Trichlorosilane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of trichlorosilane involves its high reactivity due to the presence of the Si-H bond. This bond can participate in various addition reactions, such as hydrosilylation, where trichlorosilane adds across double bonds in alkenes to form organosilicon compounds . The reactivity of trichlorosilane also makes it useful in reduction reactions, where it can donate hydrogen atoms to reduce other compounds .
Comparison with Similar Compounds
Chlorosilane (SiH₃Cl): Less reactive than trichlorosilane and primarily used in the production of siloxanes.
Dichlorosilane (H₂SiCl₂): Used in the production of silicon-based polymers and as a reducing agent.
Silicon Tetrachloride (SiCl₄): Used in the production of optical fibers and as a precursor to other silicon compounds.
Uniqueness: Trichlorosilane is unique due to its high reactivity and versatility in forming a wide range of organosilicon compounds. Its ability to undergo hydrosilylation and reduction reactions makes it a valuable reagent in both industrial and research settings .
Properties
InChI |
InChI=1S/Cl3Si/c1-4(2)3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDADIYYMSXQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029301, DTXSID40940810 | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-34-5, 10025-78-2 | |
Record name | Silyl, trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19165-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorosilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY2645L6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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